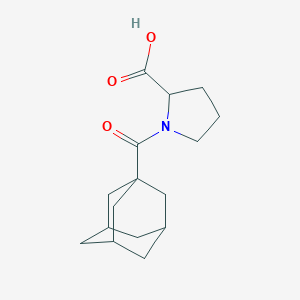
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is a compound that combines the unique structural features of adamantane and pyrrolidine Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while pyrrolidine is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid typically involves the acylation of pyrrolidine-2-carboxylic acid with adamantane-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the adamantane ring can be substituted with various functional groups through radical or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized adamantane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug design and development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to the rigidity and stability of the adamantane moiety.
Wirkmechanismus
The mechanism of action of 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane moiety can enhance the compound’s stability and ability to cross biological membranes, while the pyrrolidine ring can interact with specific binding sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Adamantane-1-carbonyl)-piperidine-2-carboxylic acid: Similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring.
1-(Adamantane-1-carbonyl)-azetidine-2-carboxylic acid: Similar structure but with a four-membered azetidine ring.
1-(Adamantane-1-carbonyl)-proline: Similar structure but with a proline ring.
Uniqueness: 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid is unique due to the combination of the adamantane and pyrrolidine moieties, which confer distinct structural and chemical properties. The rigidity and stability of the adamantane ring, combined with the reactivity of the pyrrolidine ring, make this compound particularly versatile for various applications.
Eigenschaften
IUPAC Name |
1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c18-14(19)13-2-1-3-17(13)15(20)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,1-9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOMJWWVKNKPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389506 |
Source


|
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
35084-48-1 |
Source


|
| Record name | 1-(Adamantane-1-carbonyl)-pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
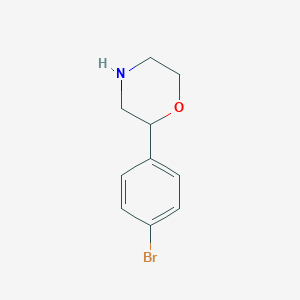
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
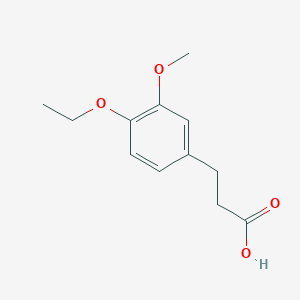
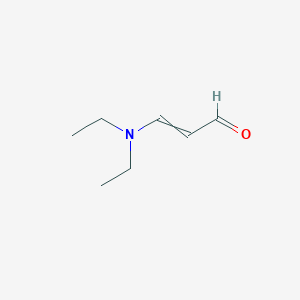
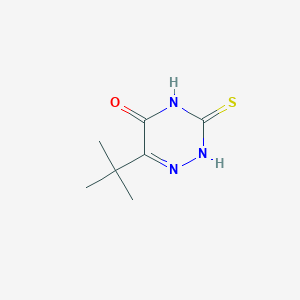
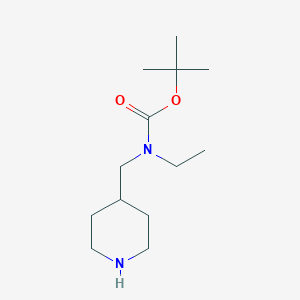
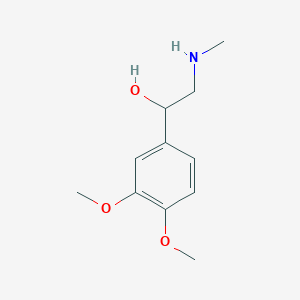
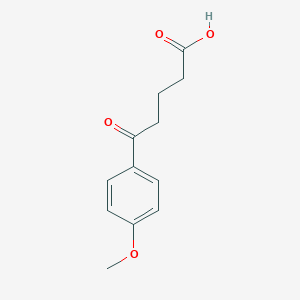
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)
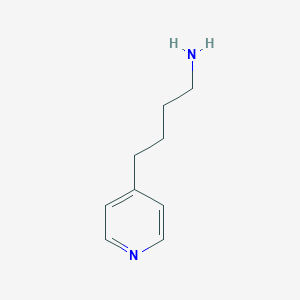
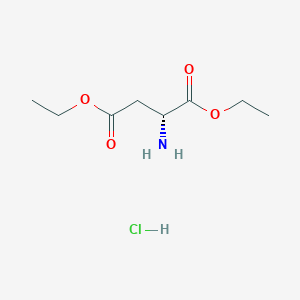
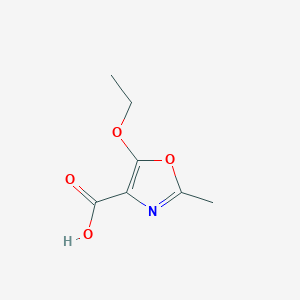
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
